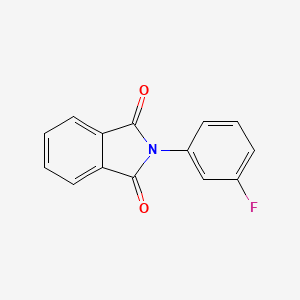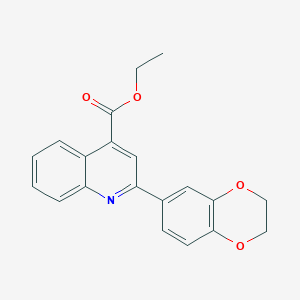
2-(3-Fluorophenyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline derivativesThe presence of a fluorine atom on the phenyl ring enhances the compound’s reactivity and potential biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 3-fluoroaniline. The reaction is carried out in a solvent such as toluene under reflux conditions for 24 hours . The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Fluorophenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
2-(3-Fluorophenyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Fluorophenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of neurotransmitter receptors such as the dopamine receptor D2, which is implicated in various neurological conditions . The compound’s effects on ion channels and neurotransmitter systems contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Phthalimide: The parent compound of isoindoline-1,3-dione derivatives.
N-Substituted Isoindoline-1,3-diones: These compounds have similar structures but different substituents on the nitrogen atom.
Uniqueness: 2-(3-Fluorophenyl)isoindoline-1,3-dione is unique due to the presence of the fluorine atom, which enhances its reactivity and potential biological activity compared to other isoindoline-1,3-dione derivatives .
Propriétés
IUPAC Name |
2-(3-fluorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSFDPUISUFTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5515759.png)
![(NE)-N-[[2-[(4-bromophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine](/img/structure/B5515765.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5515771.png)
![N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclohexane-1-carboxamide](/img/structure/B5515779.png)
![N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE](/img/structure/B5515783.png)

![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine](/img/structure/B5515805.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5515835.png)

![2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515852.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B5515861.png)
![1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5515869.png)
